4.4-Fold Longer Fluorescence Lifetime vs. 4-Methylphenyl-Terpyridine for Blue OLED Emitter Design
In a direct head-to-head comparison of three 4′-aryl-substituted terpyridine free ligands, the furyl derivative (C-2) exhibited a fluorescence lifetime (τ) of 1.55 ns at λₑₓ = 406 nm, which is 4.4-fold longer than the 0.35 ns measured for the 4-methylphenyl analog (C-1) under identical conditions [1]. The emission maximum of C-2 was red-shifted to 405 nm compared to 385 nm for C-1, and the electrochemical band gap was narrowed to 2.82 eV (vs. 2.95 eV for C-1) [1].
| Evidence Dimension | Fluorescence lifetime (τ) of free terpyridine ligand |
|---|---|
| Target Compound Data | τ = 1.55 ns (C-2, 4′-(2-furyl)-terpyridine, λₑₓ = 406 nm) |
| Comparator Or Baseline | τ = 0.35 ns (C-1, 4′-(4-methylphenyl)-terpyridine, λₑₓ = 406 nm); C-3 (4′-(3,4,5-trimethoxyphenyl)-terpyridine): τ = 0.29 ns at λₑₓ = 468 nm |
| Quantified Difference | 4.4× longer lifetime vs. C-1; emission λₑₘ red-shifted by +20 nm; band gap reduced by 0.13 eV |
| Conditions | Free ligand in solution; photoluminescence spectroscopy at room temperature; excitation at 406 nm |
Why This Matters
Longer excited-state lifetime is a critical parameter for blue fluorescent OLED emitter performance, directly affecting radiative recombination efficiency, and the 4.4-fold advantage means C-2 offers a significantly wider temporal window for exciton harvesting than the 4-methylphenyl analog.
- [1] Lakshmanan, R.; Shivaprakash, N.C.; Nair, S.S. Spectral characterizations and photophysical properties of one-step synthesized blue fluorescent 4′-aryl substituted 2,2′:6′,2″-terpyridine for OLEDs application. J. Lumin. 2015, 168, 145–150. View Source
